molecular formula C10H10N2O3 B14442792 Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate CAS No. 75985-20-5

Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate

Katalognummer: B14442792
CAS-Nummer: 75985-20-5
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: JGGGPHSHIRUOKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is a synthetic organic compound that features a furan ring substituted with a cyanoaziridine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 5-formylfuran-2-carboxylate with 2-cyanoaziridine in the presence of a suitable base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Various substituted aziridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanoaziridine and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with a similar furan-2-carboxylate core but different substituents.

    Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate: Another related compound with a chloro substituent instead of a cyanoaziridine group.

Uniqueness

Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate is unique due to the presence of the cyanoaziridine group, which imparts distinct chemical reactivity and potential bioactivity compared to other furan-2-carboxylate derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

75985-20-5

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)9-3-2-8(15-9)6-12-5-7(12)4-11/h2-3,7H,5-6H2,1H3

InChI-Schlüssel

JGGGPHSHIRUOKI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(O1)CN2CC2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.